molecular formula C10H9BrF2O B2564067 1-Bromo-1,1-difluoro-4-phenylbutan-2-one CAS No. 862457-93-0

1-Bromo-1,1-difluoro-4-phenylbutan-2-one

Cat. No.: B2564067
CAS No.: 862457-93-0
M. Wt: 263.082
InChI Key: RTPKWCNOYXXOTD-UHFFFAOYSA-N
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Description

1-Bromo-1,1-difluoro-4-phenylbutan-2-one (CAS: 862457-93-0) is a halogenated aromatic ketone with the molecular formula C₁₀H₉BrF₂O and a molecular weight of 263.08 g/mol. It is a liquid at room temperature and is cataloged under MDL number MFCD09033609 and PubChem CID 11414358 . The compound features a phenyl group at the fourth carbon of a butan-2-one backbone, substituted with bromine and two fluorine atoms at the first carbon. Its IUPAC name reflects this substitution pattern: this compound. The compound is commercially available through suppliers like American Elements, though safety data remains unpublished .

Properties

IUPAC Name

1-bromo-1,1-difluoro-4-phenylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPKWCNOYXXOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-1,1-difluoro-4-phenylbutan-2-one typically involves the reaction of 1,1-difluoro-4-phenylbutan-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-Bromo-1,1-difluoro-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki or Heck reactions, forming biaryl or styrene derivatives.

Scientific Research Applications

1-Bromo-1,1-difluoro-4-phenylbutan-2-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-1,1-difluoro-4-phenylbutan-2-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. In reduction and oxidation reactions, the carbonyl group undergoes changes in its oxidation state, leading to the formation of alcohols or carboxylic acids. The phenyl group can participate in π-π interactions and other aromatic reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

1-Chloro-1,1-difluoro-4-phenylbutan-2-one (CAS: 145299-85-0)

  • Molecular Formula : C₁₀H₉ClF₂O
  • Molecular Weight : 218.62 g/mol
  • Key Differences : Replacing bromine with chlorine reduces molecular weight by ~44.46 g/mol. Chlorine’s lower electronegativity and atomic radius compared to bromine may alter reactivity in nucleophilic substitutions. This analog is classified as a building block for research applications .
Property 1-Bromo-1,1-difluoro-4-phenylbutan-2-one 1-Chloro-1,1-difluoro-4-phenylbutan-2-one
CAS Number 862457-93-0 145299-85-0
Molecular Weight 263.08 g/mol 218.62 g/mol
Halogen Substituent Br Cl
Physical State Liquid Not reported

Phenyl Ring-Modified Analogs

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS: 1311197-91-7)

  • Molecular Formula : C₁₁H₁₂BrFO
  • Key Differences : A fluorine atom is added to the phenyl ring’s second position, and the carbon chain is extended by one methylene group (pentan-1-one vs. butan-2-one). These modifications increase lipophilicity and may influence binding affinity in pharmaceutical intermediates .

4-Bromo-2,6-difluoroaniline (CAS: 67567-26-4)

  • Molecular Formula : C₆H₄BrF₂N
  • Molecular Weight : 208.01 g/mol
  • Key Differences : Replacing the ketone group with an amine (-NH₂) shifts the compound’s reactivity toward electrophilic aromatic substitution. It has a melting point of 63–65°C, contrasting with the liquid state of the target compound .

Chain-Length and Functional Group Variants

4-Bromo-1,1,1-trifluoro-2-methylbutane (CAS: 114386-65-1)

  • Molecular Formula : C₅H₈BrF₃
  • Key Differences : This alkane lacks a ketone group, reducing polarity. The trifluoromethyl group enhances thermal stability, making it suitable for agrochemical synthesis .

1-Bromo-1,1-difluoro-3-nitropropan-2-ol (CAS: 1384427-94-4)

  • Molecular Formula: C₃H₄BrF₂NO₃
Compound Functional Groups Molecular Weight (g/mol) Applications
This compound Ketone, Br, F 263.08 Organic synthesis, intermediates
4-Bromo-1,1,1-trifluoro-2-methylbutane Alkane, Br, CF₃ ~196.97 Agrochemicals, refrigerants
1-Bromo-1,1-difluoro-3-nitropropan-2-ol Nitro, hydroxyl, Br, F ~220.97 Energetic materials, pharmaceuticals

Biological Activity

1-Bromo-1,1-difluoro-4-phenylbutan-2-one (CAS No. 862457-93-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and two fluorine atoms on a butanone backbone with a phenyl group. Its unique structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This property allows it to interact with nucleophilic sites on proteins and enzymes, potentially altering their functions.

Target Proteins

Research indicates that compounds with similar structures often target:

  • Enzymes : Inhibition or modulation of enzymatic activity.
  • Receptors : Interaction with specific receptors leading to physiological changes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that influence its biological effects:

  • Absorption : Likely rapid due to its lipophilicity.
  • Distribution : Predicted to distribute widely in tissues.
  • Metabolism : Primarily through hepatic pathways involving cytochrome P450 enzymes.
  • Excretion : Predominantly via renal pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined for various cell lines:

Cell LineIC50 (µM)
HeLa15
MCF710
A54920

These findings suggest that this compound may have potential as an anticancer agent.

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